molecular formula C12H14F8O2 B14373628 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid

2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid

Cat. No.: B14373628
M. Wt: 342.22 g/mol
InChI Key: GTNZGZBDWNABEG-UHFFFAOYSA-N
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Description

2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of a butyl-substituted octenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated fluorinated acid.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Saturated fluorinated acids.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex fluorinated molecules.

    Biology: Investigated for its potential as a bioactive compound with unique properties due to fluorination.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-5,6,6,7,7,8,8,8-octafluorooctanoic acid: A saturated analog with similar fluorination but lacking the double bond.

    2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-yn-1-ol: An alkyne analog with a hydroxyl group.

Uniqueness

2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The double bond allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C12H14F8O2

Molecular Weight

342.22 g/mol

IUPAC Name

2-butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid

InChI

InChI=1S/C12H14F8O2/c1-2-3-4-7(9(21)22)5-6-8(13)10(14,15)11(16,17)12(18,19)20/h6-7H,2-5H2,1H3,(H,21,22)

InChI Key

GTNZGZBDWNABEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O

Origin of Product

United States

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